molecular formula C10H11N7O4 B10959850 N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B10959850
M. Wt: 293.24 g/mol
InChI Key: BDZZATOMBJGKTD-UHFFFAOYSA-N
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Description

N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring system substituted with amino, nitro, and carboxamide groups. Its distinct chemical properties make it a valuable subject for research and application in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds .

Scientific Research Applications

N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

Uniqueness

What sets N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and application in various fields.

Properties

Molecular Formula

C10H11N7O4

Molecular Weight

293.24 g/mol

IUPAC Name

2-methyl-4-[(2-methyl-4-nitropyrazole-3-carbonyl)amino]pyrazole-3-carboxamide

InChI

InChI=1S/C10H11N7O4/c1-15-7(9(11)18)5(3-12-15)14-10(19)8-6(17(20)21)4-13-16(8)2/h3-4H,1-2H3,(H2,11,18)(H,14,19)

InChI Key

BDZZATOMBJGKTD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)NC(=O)C2=C(C=NN2C)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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